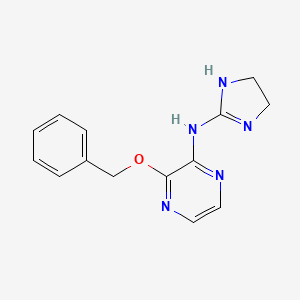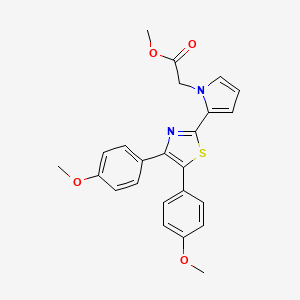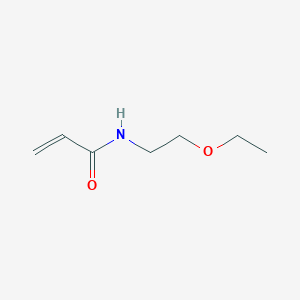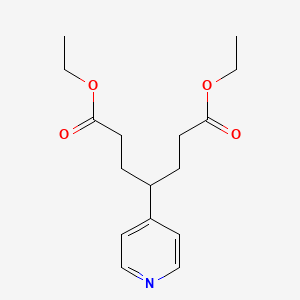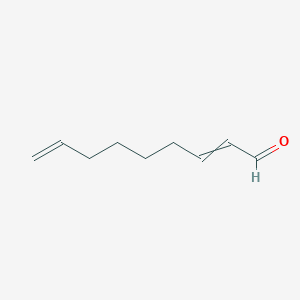![molecular formula C8H16O2S B14331109 Methyl 4-[(propan-2-yl)sulfanyl]butanoate CAS No. 111437-30-0](/img/structure/B14331109.png)
Methyl 4-[(propan-2-yl)sulfanyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(propan-2-yl)sulfanyl]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a sulfur atom bonded to an isopropyl group, which is attached to a butanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-[(propan-2-yl)sulfanyl]butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-[(propan-2-yl)sulfanyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(propan-2-yl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the sulfur atom.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-[(propan-2-yl)sulfanyl]butanol.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
Methyl 4-[(propan-2-yl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of methyl 4-[(propan-2-yl)sulfanyl]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The sulfur atom may also interact with thiol-containing enzymes, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Lacks the sulfur atom and is used primarily as a flavoring agent.
Isopropyl butanoate: Similar ester structure but with an isopropyl group instead of a methyl group.
Methyl 4-(methylsulfanyl)butanoate: Similar structure but with a methyl group attached to the sulfur atom instead of an isopropyl group.
Uniqueness
Methyl 4-[(propan-2-yl)sulfanyl]butanoate is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other esters and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
111437-30-0 |
|---|---|
Formule moléculaire |
C8H16O2S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
methyl 4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C8H16O2S/c1-7(2)11-6-4-5-8(9)10-3/h7H,4-6H2,1-3H3 |
Clé InChI |
LOSVIJIEXQWWQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



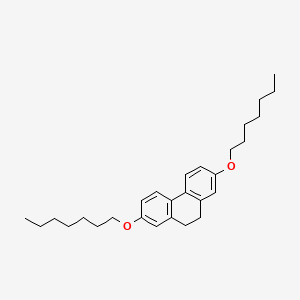

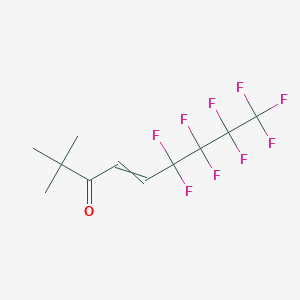
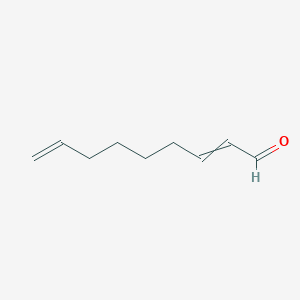
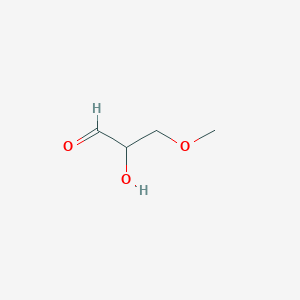

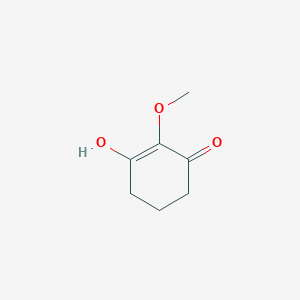
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
